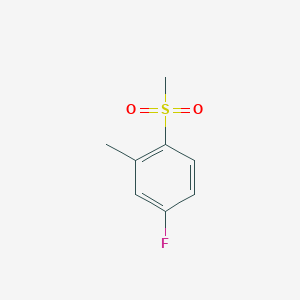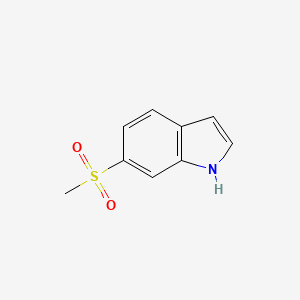
Fmoc-(S)-2-tetrahydroisoquinoline acetic acid
Overview
Description
Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is a compound used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used to protect the amino group during peptide synthesis. The (S)-2-tetrahydroisoquinoline acetic acid moiety provides a unique structural feature that can be incorporated into peptides to study their biological activities.
Mechanism of Action
Target of Action
The primary target of Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is the amino group of amino acids, amines, amino alcohols, and amino phenols . This compound is used as a protecting group in organic synthesis, particularly in peptide synthesis .
Mode of Action
This compound acts as a protecting group for the amino group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile , meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical peptide synthesis pathway . The introduction of the Fmoc group into the synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Result of Action
The result of the action of this compound is the protection of the amino group during peptide synthesis . This protection allows for the efficient and selective formation of peptide bonds, contributing to the successful synthesis of the desired peptide .
Action Environment
The action of this compound is influenced by the chemical environment . For instance, the presence of a base is necessary for the removal of the Fmoc group . Furthermore, the reaction is reported to be chemoselective in the presence of ambident nucleophiles .
Biochemical Analysis
Biochemical Properties
Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is involved in various biochemical reactions, primarily in the context of peptide synthesis. It interacts with enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group is introduced to the amino group of the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is then removed using a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction ensures the protection and subsequent deprotection of the amino group, allowing for the stepwise addition of amino acids in SPPS.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in the context of peptide synthesis. The compound influences cell function by facilitating the synthesis of peptides and proteins, which are essential for various cellular processes. The Fmoc group ensures the protection of the amino group during synthesis, allowing for the accurate assembly of peptides. This process can impact cell signaling pathways, gene expression, and cellular metabolism by providing the necessary peptides and proteins for these functions .
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group through a reaction with Fmoc-Cl or Fmoc-OSu . The Fmoc group is then removed using a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism ensures the stepwise addition of amino acids to form the desired peptide chain, allowing for the accurate synthesis of peptides and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is stable under acidic conditions but is rapidly removed under basic conditions, typically using piperidine . The stability of the Fmoc group ensures the protection of the amino group during the synthesis process, while its rapid removal allows for the sequential addition of amino acids. Long-term effects on cellular function can be observed in in vitro or in vivo studies, where the accurate synthesis of peptides and proteins is essential for various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the (S)-2-tetrahydroisoquinoline acetic acid with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to protect the amino group, and the compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-tetrahydroisoquinoline acetic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: HBTU, DIPEA, and DMF are typically used for coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with the (S)-2-tetrahydroisoquinoline acetic acid moiety incorporated into their structure. These peptides can be further modified or used in biological studies .
Scientific Research Applications
Fmoc-(S)-2-tetrahydroisoquinoline acetic acid has several scientific research applications, including:
Peptide Synthesis: It is used in the synthesis of peptides for studying their biological activities.
Drug Development: The compound is used in the development of peptide-based drugs.
Biomaterials: It is used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: The compound is used to study cell signaling, development of epitope-specific antibodies, and interaction studies between peptides and other molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These include Fmoc-protected glycine, alanine, and phenylalanine.
Boc-protected amino acids: These include Boc-protected lysine and arginine.
Uniqueness
Fmoc-(S)-2-tetrahydroisoquinoline acetic acid is unique due to the presence of the (S)-2-tetrahydroisoquinoline acetic acid moiety, which provides distinct structural and functional properties to the peptides synthesized using this compound. This uniqueness allows for the exploration of new biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHEOMLCMDTDW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375845 | |
| Record name | [(3S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-99-2 | |
| Record name | [(3S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)



![6-[(Piperazin-1-yl)carbonyl]-1h-indole](/img/structure/B1302802.png)






![[3,5-Bis(methylsulfonyl)phenyl]methanol](/img/structure/B1302818.png)
